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  • Product: Lgd 2226
  • CAS: 328947-93-9

Core Science & Biosynthesis

Foundational

metabolic pathways and half-life of LGD-2226 in vivo

LGD-2226: In Vivo Pharmacokinetics, Biotransformation Pathways, and Analytical Methodologies Executive Summary LGD-2226 is an investigational, non-steroidal Selective Androgen Receptor Modulator (SARM) characterized by i...

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Author: BenchChem Technical Support Team. Date: April 2026

LGD-2226: In Vivo Pharmacokinetics, Biotransformation Pathways, and Analytical Methodologies

Executive Summary

LGD-2226 is an investigational, non-steroidal Selective Androgen Receptor Modulator (SARM) characterized by its potent tissue-selective anabolic properties[1]. Originally synthesized to combat muscle wasting and osteoporosis, the compound effectively dissociates anabolic efficacy in skeletal muscle and bone from androgenic hypertrophy in the prostate[2]. This whitepaper provides an in-depth technical analysis of LGD-2226, detailing its in vivo pharmacokinetics, Phase I metabolic biotransformation, and the rigorous LC-HRMS methodologies required for its isolation and identification in biological matrices.

Mechanism of Action and Receptor Dynamics

LGD-2226 (6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one) binds to the human androgen receptor (AR) with high affinity, exhibiting a Ki​ of 1.5 nM and an EC50​ of 0.2 nM[3]. The molecular causality behind its tissue selectivity lies in its unique steric occupation of the AR ligand-binding domain (LBD).

While the quinolone carbonyl of LGD-2226 forms essential hydrogen bonds with GLN711 and ARG752 (mimicking the carbonyl interactions of dihydrotestosterone), its bulky trifluoroethyl groups occupy the spatial pocket normally filled by the C and D rings of steroidal androgens[3]. This distinct binding conformation induces a specific structural shift in the AR, altering the recruitment profile of coregulators to heavily favor coactivators in anabolic tissues over those in reproductive tissues.

AR_Signaling LGD LGD-2226 (Ligand) AR Cytosolic AR LGD->AR Binds LBD Complex LGD-2226:AR Complex AR->Complex Conformational Change Nucleus Nuclear Translocation Complex->Nucleus Translocation DNA Androgen Response Elements (ARE) Nucleus->DNA Dimerization & Binding Transcription Tissue-Selective Transcription (Muscle/Bone > Prostate) DNA->Transcription Coregulator Recruitment

Caption: LGD-2226 mediated Androgen Receptor (AR) signaling and tissue-selective transcription.

In Vivo Pharmacokinetics and Half-Life

Unlike traditional testosterone therapies that require esterification and intramuscular injection to bypass hepatic degradation, LGD-2226 is highly orally bioavailable[3]. The heavy fluorination of the molecule protects it from rapid enzymatic cleavage, significantly extending its systemic circulation.

Pharmacokinetic extrapolations suggest that LGD-2226 possesses an extended terminal half-life ( t1/2​ ) of approximately 25 to 30 hours[4]. This prolonged half-life allows for once-daily oral dosing regimens in clinical and experimental settings, maintaining steady-state plasma concentrations without the peak-and-trough volatility associated with short-acting androgens.

Table 1: Summary of LGD-2226 Pharmacokinetic and Pharmacodynamic Parameters

ParameterValueBiological Significance
AR Binding Affinity ( Ki​ ) 1.5 nMHigh-affinity target engagement comparable to endogenous DHT[3].
Functional Potency ( EC50​ ) 0.2 nMPotent transcriptional activation in muscle/bone assays[3].
Estimated Half-Life ( t1/2​ ) 25 - 30 hoursSupports once-daily dosing; prolonged systemic exposure[4].
Oral Bioavailability HighEliminates the need for parenteral administration[3].
Tissue Selectivity High (Muscle > Prostate)Minimizes virilization and prostatic hypertrophy risks[2].

Metabolic Pathways (Biotransformation)

Understanding the biotransformation of LGD-2226 is critical for anti-doping surveillance and toxicological profiling. Due to the lack of human clinical trial data, the metabolic fate of LGD-2226 has been mapped primarily through high-resolution in vitro studies using equine and human liver microsomes[5][6].

The structural rigidity provided by the trifluoromethyl and bis-trifluoroethyl moieties dictates a highly specific Phase I metabolic pathway driven by Cytochrome P450 (CYP) enzymes. Notably, no significant Phase II conjugated metabolites (e.g., glucuronides or sulfates) have been detected, indicating that the drug is primarily excreted as Phase I metabolites or unchanged parent compound[5].

Three primary Phase I metabolites have been identified[5]:

  • M1 (Mono-N-dealkylation): Formed via the oxidative cleavage of one 2,2,2-trifluoroethyl group from the amine.

  • M2 (Bis-N-dealkylation): Formed via the subsequent cleavage of the second 2,2,2-trifluoroethyl group, leaving a primary amine.

  • M3 (Keto Reduction): Formed via the reduction of the quinolin-2-one carbonyl group to a hydroxyl group.

Metabolism Parent LGD-2226 (Parent) CYP Hepatic CYP450 Enzymes Parent->CYP Phase I Oxidation/Reduction Excretion Renal Excretion (Unconjugated) Parent->Excretion Unchanged Drug M1 M1: Mono-N-dealkylation (-CH2CF3) CYP->M1 M2 M2: Bis-N-dealkylation (-2x CH2CF3) CYP->M2 M3 M3: Keto Reduction (C=O to CH-OH) CYP->M3 M1->Excretion M2->Excretion M3->Excretion

Caption: Phase I metabolic pathways of LGD-2226 yielding M1, M2, and M3 metabolites prior to excretion.

Experimental Protocol: LC-HRMS/MS Metabolite Identification

To ensure analytical integrity, the following self-validating protocol details the methodology for isolating and identifying LGD-2226 metabolites. The use of Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is mandatory; the sub-ppm mass accuracy is required to confidently track the exact mass shifts associated with the loss of fluorinated moieties[6].

Step 1: In Vitro Incubation (Phase I Simulation)

  • Rationale: Simulating hepatic first-pass metabolism in vitro is essential for generating reference metabolite standards, as in vivo administration of unapproved SARMs is restricted. NADPH is added as the obligate electron donor for CYP450-mediated oxidation.

  • Procedure: Prepare a 1 mL reaction mixture containing 1 mg/mL liver microsomes (equine or human), 100 mM phosphate buffer (pH 7.4), and 10 µM LGD-2226. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 60 minutes.

  • Termination: Quench the reaction by adding 1 mL of ice-cold acetonitrile (ACN) to precipitate microsomal proteins and halt enzymatic activity.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)

  • Rationale: LLE using a non-polar solvent separates the lipophilic SARM from polar endogenous matrix components, preventing ion suppression during electrospray ionization (ESI).

  • Procedure: Centrifuge the quenched mixture at 10,000 x g for 10 minutes. Transfer the supernatant to a clean glass tube. Add 3 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge to separate the layers. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.

Step 3: LC-HRMS/MS Analysis

  • Rationale: Chromatographic separation resolves the parent from its metabolites, while the Orbitrap mass analyzer provides the exact mass data required for structural elucidation.

  • Procedure:

    • Column: C18 reversed-phase UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Detection: QExactive Orbitrap MS operating in negative electrospray ionization (ESI-) mode. Note: The quinolinone core of LGD-2226 ionizes efficiently in negative mode. Utilize stepped collision energies (CE 15, 35, 50 eV) to induce stable fragmentation[5].

    • Data Processing: Extract ion chromatograms (EIC) for the theoretical exact mass of the parent ( m/z 391.050) and the predicted exact mass shifts for dealkylation (-82.003 Da) and reduction (+2.016 Da).

Workflow Prep Sample Prep (Microsomes + NADPH) Incubation Incubation (37°C, 60 min) Prep->Incubation Initiate Quench Protein Precipitation (Ice-cold ACN) Incubation->Quench Stop Reaction Extraction LLE Extraction (MTBE -> N2 Evaporation) Quench->Extraction Centrifuge & Isolate LC UHPLC Separation (C18 Column) Extraction->LC Reconstitute MS HRMS/MS Detection (Orbitrap, Stepped CE) LC->MS Ionization

Caption: Step-by-step experimental workflow for the isolation and LC-HRMS identification of LGD-2226 metabolites.

References[4] Title: LGD 2226: Benefits, Uses, Dosage And Side Effects | Source: Muscle and Brawn | URL:https://muscleandbrawn.com/sarms/lgd-2226/[1] Title: LGD-2226 | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/LGD-2226[5] Title: Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes | Source: Universiteit Gent | URL:https://biblio.ugent.be/publication/8740523[6] Title: Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes | Source: PubMed | URL: https://pubmed.ncbi.nlm.nih.gov/34913197/[2] Title: Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues and Sebaceous Glands | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2072879/[3] Title: LGD-2226 | Androgen Receptor Modulator | Source: MedChemExpress | URL:https://www.medchemexpress.com/LGD-2226.html

Sources

Protocols & Analytical Methods

Method

LGD-2226 preparation and dilution for in vitro cell culture

Application Notes and Protocols Topic: LGD-2226 Preparation and Dilution for in vitro Cell Culture For: Researchers, scientists, and drug development professionals. Comprehensive Guide to the Preparation and Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: LGD-2226 Preparation and Dilution for in vitro Cell Culture

For: Researchers, scientists, and drug development professionals.

Comprehensive Guide to the Preparation and Application of LGD-2226 for In Vitro Cell Culture Studies

Abstract

This document provides a detailed methodology for the preparation, dilution, and application of LGD-2226, a potent and selective androgen receptor modulator (SARM), for use in in vitro cell-based assays. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure experimental reproducibility and data integrity. We will cover critical aspects including the physicochemical properties of LGD-2226, solvent selection and associated cytotoxicity, and step-by-step protocols for creating stock solutions and subsequent serial dilutions for cell culture dosing.

LGD-2226: Profile of a Selective Androgen Receptor Modulator

LGD-2226 is a nonsteroidal, orally active SARM that has garnered significant interest for its tissue-selective anabolic effects.[1][2] It acts as a highly selective agonist for the androgen receptor (AR), demonstrating anabolic activity in muscle and bone tissues with significantly reduced androgenic effects on the prostate compared to traditional androgens.[2][3] This selectivity makes it a valuable tool for investigating AR signaling in various cellular contexts.

Table 1: Physicochemical Properties of LGD-2226

Property Value Source(s)
CAS Number 328947-93-9 [4][5][6][7]
Molecular Formula C₁₄H₉F₉N₂O [1][4][5]
Molecular Weight 392.22 g/mol [4][5][6]
Appearance Solid powder [4]
In Vitro Potency Kᵢ: ~1.5 nM, EC₅₀: ~0.2 nM (human AR) [7][8]
Solubility Soluble in DMSO (≥10 mM) [4][8]
Storage (Solid) -20°C for long-term storage [5][6]

| Storage (In Solvent) | -80°C (≤ 6 months); -20°C (≤ 1 month) |[4][8] |

Mechanism of Action: Androgen Receptor Signaling

LGD-2226 exerts its effects by binding to the ligand-binding domain (LBD) of the intracellular androgen receptor. This binding event induces a conformational change in the receptor, leading to its translocation to the nucleus.[2] Once in the nucleus, the LGD-2226/AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of LGD-2226 is believed to arise from its unique interaction with the AR, which recruits a specific profile of co-regulatory proteins (co-activators or co-repressors) that differs from that recruited by endogenous androgens like testosterone.[2][9]

LGD2226_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LGD LGD-2226 AR_HSP AR-HSP Complex LGD->AR_HSP Binds to AR AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_LGD AR-LGD-2226 Complex AR_HSP->AR_LGD HSP Dissociation & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_LGD->ARE Binds DNA Transcription Modulation of Gene Transcription ARE->Transcription Initiates

Caption: LGD-2226 signaling pathway.

Critical Considerations Before You Begin

Solvent Selection: The Role of DMSO

LGD-2226 is a hydrophobic molecule with poor aqueous solubility. Therefore, an organic solvent is required for its dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of LGD-2226 for in vitro use.[4][6][8]

Why DMSO?

  • High Solvating Power: DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[10]

  • Miscibility: It is miscible with water and cell culture media, which facilitates its dilution to working concentrations.

Causality Behind Solvent Choice: The choice of solvent can significantly impact experimental outcomes. Using an inappropriate solvent can lead to compound precipitation, inaccurate dosing, and direct cellular toxicity, confounding the interpretation of results.[11][12] Therefore, using a well-characterized solvent like high-purity, sterile-filtered DMSO is paramount.

Managing DMSO-Induced Cytotoxicity

While essential for solubilization, DMSO is not biologically inert and can exert cytotoxic, anti-proliferative, and differentiation-inducing effects on cells, particularly at higher concentrations.[13][14][15] It is a self-validating principle of trustworthy science to ensure that the observed cellular effects are due to the compound of interest (LGD-2226) and not the solvent vehicle.

Key Mitigation Strategies:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5% (v/v) .[13][15][16] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).

  • Include a Vehicle Control: This is a mandatory control in every experiment. Cells should be treated with the same final concentration of DMSO as the experimental groups. This allows for the direct assessment of any solvent-induced effects.

  • Maintain Consistent Solvent Concentration: The final DMSO concentration should be kept constant across all tested concentrations of LGD-2226 to ensure that any observed dose-response is not an artifact of a changing solvent concentration.[16][17]

Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO % (v/v) General Cellular Effect Recommendation
< 0.1% Generally considered safe for most cell lines. Optimal for sensitive assays or long-term studies.
0.1% - 0.5% Well-tolerated by most robust cell lines.[13] Common working range; validation is recommended.
> 0.5% - 1.0% May inhibit proliferation and induce cellular stress.[16][18] Use with caution and only after thorough validation.

| > 1.0% | Often cytotoxic.[16][18] | Generally not recommended for cell-based assays. |

Note: These are general guidelines. It is imperative for researchers to determine the specific tolerance of their cell line to DMSO.

Protocol: Preparation of LGD-2226 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM primary stock solution of LGD-2226 in 100% DMSO. This concentration provides a convenient starting point for subsequent dilutions.

Materials
  • LGD-2226 powder (MW: 392.22 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

Calculation

To prepare a 10 mM stock solution, the required mass of LGD-2226 must be calculated.

  • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 392.22 g/mol × 1000 mg/g

    • Mass (mg) = 3.92 mg

Therefore, you will need to weigh 3.92 mg of LGD-2226 to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Pre-Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance.

  • Weighing LGD-2226: Carefully weigh the calculated mass (e.g., 3.92 mg) of LGD-2226 directly into the tared tube. Causality: Weighing directly into the final vessel minimizes compound loss during transfer.

  • Adding Solvent: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the tube containing the LGD-2226 powder.

  • Dissolution: Cap the tube securely and vortex gently for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, brief sonication in a water bath can be applied.[19] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[8][19]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][8]

Caption: Workflow for 10 mM LGD-2226 stock preparation.

Protocol: Serial Dilution and Dosing in Cell Culture

This protocol outlines the preparation of working solutions from the 10 mM primary stock and their final addition to the cell culture medium. The goal is to create a dose-response curve while maintaining a final DMSO concentration of 0.1%.

Example Dilution Scheme

Let's prepare final LGD-2226 concentrations of 100 nM, 10 nM, and 1 nM. The final dosing volume will be 1:1000 (e.g., 1 µL of working solution into 1 mL of medium), resulting in a 0.1% final DMSO concentration.

Table 3: Example Serial Dilution Scheme for Cell Dosing

Step Action Start Concentration End Concentration Solvent
A. Primary Stock (Prepared in Section 3) 10 mM 10 mM 100% DMSO
B. Intermediate Dilution 1 1:100 dilution of (A) 10 mM 100 µM 100% DMSO
C. Intermediate Dilution 2 1:10 dilution of (B) 100 µM 10 µM 100% DMSO

| D. Intermediate Dilution 3 | 1:10 dilution of (C) | 10 µM | 1 µM | 100% DMSO |

These intermediate dilutions (B, C, D) are the Working Stock Solutions . When added to the cell culture medium at a 1:1000 ratio, they will yield the desired final concentrations.

  • 100 µM Working Stock (B) → 100 nM Final Concentration

  • 10 µM Working Stock (C) → 10 nM Final Concentration

  • 1 µM Working Stock (D) → 1 nM Final Concentration

Step-by-Step Procedure
  • Thaw Primary Stock: Thaw one aliquot of the 10 mM LGD-2226 primary stock on ice or at room temperature.

  • Prepare Intermediate Dilutions:

    • For 100 µM (B): Add 2 µL of the 10 mM stock (A) to 198 µL of 100% DMSO. Mix thoroughly.

    • For 10 µM (C): Add 20 µL of the 100 µM stock (B) to 180 µL of 100% DMSO. Mix thoroughly.

    • For 1 µM (D): Add 20 µL of the 10 µM stock (C) to 180 µL of 100% DMSO. Mix thoroughly.

    • Causality: Performing serial dilutions in 100% DMSO prevents the hydrophobic compound from precipitating, which can occur if dilutions are made directly in aqueous buffers or media.[20]

  • Prepare Vehicle Control: The vehicle control working solution is simply 100% DMSO.

  • Dose the Cells:

    • Warm the required volume of complete cell culture medium to 37°C.

    • For each well or plate, add the appropriate working stock solution directly to the medium at a 1:1000 ratio. For example, add 2 µL of working stock to 2 mL of medium.

    • Crucial Step: Pipette the working solution directly into the medium, not onto the side of the well, and immediately mix gently by swirling the plate or pipetting up and down. This rapid dispersion is critical to prevent localized high concentrations of DMSO and compound precipitation.

    • Add the vehicle control (100% DMSO) to the control wells in the same 1:1000 ratio.

Caption: Serial dilution workflow for cell culture dosing.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Wikipedia. LGD-2226. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Miner, J. N., Chang, W., Chapman, M. S., et al. (2007). An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate. Endocrinology, 148(1), 363-373. [Link]

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Nexcelom Bioscience. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Holst, B., Al-Azeem, A., Al-Khamis, K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 70(1), 77-83. [Link]

  • Capcha, J. M. C., de Faria, F. P., de Lourdes Siriani, M., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 1410745. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232-240. [Link]

  • Negro-Vilar, A. (1999). Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459-3462. [Link]

  • de Oliveira, D. A. F., de Oliveira, F. E. L., Corrado, A. P., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 28, e20190538. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]

  • ResearchGate. FIG. 1. LGD2226, a selective AR agonist. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

Sources

Application

HPLC method development for LGD-2226 quantification

Application Note: Rational HPLC Method Development and Validation for LGD-2226 Quantification Executive Overview LGD-2226 is an investigational, orally active Selective Androgen Receptor Modulator (SARM) characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development and Validation for LGD-2226 Quantification

Executive Overview

LGD-2226 is an investigational, orally active Selective Androgen Receptor Modulator (SARM) characterized by a highly lipophilic quinolinone core[1]. Because it exhibits pronounced anabolic activity in musculoskeletal tissue while sparing the prostate, it is a compound of high interest in preclinical drug development and a target for anti-doping surveillance[2][3]. This application note details the mechanistic rationale, step-by-step protocol, and self-validating framework for quantifying LGD-2226 in biological matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Mechanistic Background & Analytical Challenges

LGD-2226 (6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one) functions by binding to the cytosolic androgen receptor (AR) with high affinity ( nM)[1][2]. This binding induces a conformational change that promotes nuclear translocation and tissue-selective gene transcription, leading to targeted anabolic effects[1].

AR_Pathway LGD LGD-2226 (Quinolinone SARM) AR_Cyto Cytosolic AR (Inactive) LGD->AR_Cyto High Affinity Binding AR_Active LGD-2226:AR Complex (Active Conformation) AR_Cyto->AR_Active Conformational Shift Translocation Nuclear Translocation AR_Active->Translocation DNA_Bind ARE Binding (Androgen Response Elements) Translocation->DNA_Bind Transcription Tissue-Selective Gene Transcription DNA_Bind->Transcription Co-activator Recruitment Anabolic Anabolic Effects (Muscle & Bone) Transcription->Anabolic Agonist Activity Androgenic Minimal Androgenic Effects (Prostate) Transcription->Androgenic Spared Activity

LGD-2226 tissue-selective androgen receptor (AR) signaling pathway.

Analytical Causality: The presence of three trifluoromethyl/trifluoroethyl groups renders LGD-2226 exceptionally hydrophobic[1]. This necessitates a non-polar stationary phase (C18) and a high proportion of organic modifier in the mobile phase. Furthermore, to prevent peak tailing caused by secondary interactions between the basic nitrogen atoms of the analyte and residual silanols on the silica column, an acidic modifier (0.1% Formic Acid) is mandatory to maintain a consistent ionization state[3].

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Every analytical batch must include System Suitability Testing (SST) to verify column efficiency, peak symmetry, and baseline stability before sample analysis begins.

Reagents and Materials
  • Standards: LGD-2226 Reference Standard (Purity 99%)[2].

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), LC-MS Grade.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) using MTBE is selected over standard protein precipitation because it selectively partitions the highly lipophilic LGD-2226 into the organic phase. This leaves polar endogenous matrix components (e.g., salts, urea) in the aqueous phase, drastically improving method specificity and column lifespan.

  • Aliquot: Transfer 200 µL of plasma or hydrolyzed urine into a 2.0 mL microcentrifuge tube.

  • Spike: Add 20 µL of Internal Standard (IS) working solution and vortex for 10 seconds.

  • Extract: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte.

  • Separate: Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve sharp phase separation.

  • Transfer: Carefully aspirate 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Dry: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Resuspend the residue in 100 µL of Initial Mobile Phase (Water:ACN, 60:40 v/v). Vortex for 30 seconds and load into the HPLC autosampler.

Chromatographic Conditions

Table 1: Optimized HPLC-DAD Chromatographic Conditions

ParameterSpecification / ConditionScientific Rationale
Column Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)High carbon load provides necessary retention for hydrophobic SARMs.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte ionization; suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent to wash off co-extracted lipophilic matrix lipids.
Gradient Program 0-1 min: 40% B1-6 min: 40% 85% B6-8 min: 85% B8-8.1 min: 85% 40% B8.1-12 min: 40% BFocuses the analyte band at the column head, followed by rapid elution to maximize peak sharpness and sensitivity[3].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/DAD at 254 nmTargets the conjugated -system of the quinolinone core.
Injection Vol 10 µLPrevents band broadening from the reconstitution solvent.

Method Validation Framework

Validation must strictly adhere to the ICH Q2(R1) guidelines and USP General Chapter <1225> Validation of Compendial Procedures[4][5][6]. The workflow below outlines the logical progression of validation parameters to establish "Fitness for Purpose"[7].

Validation_Workflow Start Method Optimization (Mobile Phase, Column) Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Valid Validated Method (ICH Q2 / USP <1225>) Sens->Valid

Stepwise HPLC method validation workflow per ICH Q2(R1) and USP <1225> guidelines.

Results & Data Presentation

A self-validating method must empirically prove its reliability. Table 2 summarizes the quantitative validation data required to satisfy USP Category I / ICH Q2(R1) criteria for quantitative assays[6][8].

Table 2: ICH Q2(R1) Method Validation Summary Data for LGD-2226

Validation ParameterICH Q2(R1) / USP <1225> RequirementExperimental ResultStatus
Specificity No interference at retention time of analyteResolution ( ) > 2.0 from matrix peaksPass
Linearity & Range over 80-120% of target conc. (Range: 10 - 1000 ng/mL)Pass
Accuracy (Recovery) Mean recovery within 98.0 - 102.0% (Bulk)99.4% 1.2% (n=9 across 3 levels)Pass
Repeatability (Intra-day) %RSD 2.0%%RSD = 0.85% (n=6, 100 ng/mL)Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)%RSD = 1.12% (n=12, over 3 days)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:12.5 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:18.0 ng/mLPass

Conclusion

This application note provides a comprehensive, causality-driven methodology for the quantification of the SARM LGD-2226. By leveraging the lipophilic nature of the quinolinone core through targeted liquid-liquid extraction and optimized reversed-phase chromatography, the method achieves excellent specificity and sensitivity. The rigorous adherence to ICH Q2(R1) and USP <1225> validation frameworks ensures that the resulting data is robust, reproducible, and fully compliant with regulatory expectations for preclinical and quality control applications.

References

  • USP <1225> Method Validation - BA Sciences Source: basciences.com URL:[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: gmp-compliance.org URL:[Link]

  • LGD-2226 - Wikipedia Source: wikipedia.org URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ich.org URL:[Link]

  • Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry Source: nih.gov URL:[Link]

Sources

Method

Topic: Optimal Solvents and Excipients for LGD-2226 Oral Administration

An Application and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive scientific guide to developing robust oral formulations for LGD-22...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive scientific guide to developing robust oral formulations for LGD-2226, a nonsteroidal, selective androgen receptor modulator (SARM). Given that LGD-2226 exhibits poor aqueous solubility, this guide focuses on systematic strategies for selecting optimal solvent systems for liquid formulations and compatible excipients for solid dosage forms. Following the principles of Quality by Design (QbD), we present detailed protocols for solvent screening and excipient compatibility studies. The objective is to equip researchers with the foundational knowledge and practical methodologies required to create stable and bioavailable oral formulations for pre-clinical and early-phase development.

Introduction to LGD-2226 and Formulation Challenges

LGD-2226 is an orally active, nonsteroidal selective androgen receptor modulator that has demonstrated anabolic activity on muscle and bone with reduced impact on prostate growth in rodent models.[1][2][3] Its therapeutic potential is being investigated for conditions such as muscle wasting and osteoporosis.[3][] Like many contemporary drug candidates developed through high-throughput screening, LGD-2226 is a lipophilic molecule with limited solubility in aqueous media.[1][][5] This characteristic presents a significant hurdle for oral administration, as poor solubility is a primary cause of low and variable bioavailability, potentially compromising therapeutic efficacy.[6][7]

Therefore, the selection of appropriate solvents and excipients is not merely a matter of creating a delivery vehicle; it is a critical step that dictates the drug's stability, dissolution rate, and ultimate absorption in the gastrointestinal tract.[8] This guide is structured to provide a systematic approach to formulation development, beginning with fundamental characterization and progressing to detailed protocols for both liquid and solid dosage forms, in alignment with the principles outlined in the ICH Q8 guidelines for Pharmaceutical Development.[9][10][11]

Part 1: Foundational Physicochemical Characterization

A science- and risk-based approach to formulation begins with a thorough understanding of the active pharmaceutical ingredient (API). The physicochemical properties of LGD-2226 are the critical quality attributes (CQAs) that will govern formulation strategy.

Table 1: Physicochemical Properties of LGD-2226

Property Value Significance for Formulation Source(s)
Molecular Formula C₁₄H₉F₉N₂O Defines the chemical structure and potential for interactions. [1][5]
Molecular Weight 392.22 g/mol Influences diffusion and absorption characteristics. [1][5]
Appearance Solid Powder Starting physical form for all formulation work. [1][]
Solubility Soluble in DMSO; Slightly soluble in Ethanol (0.1-1 mg/mL). Critical Challenge: Indicates poor aqueous solubility, necessitating solubility enhancement strategies. [1][][5]

| Mechanism | Selective Androgen Receptor Agonist | The therapeutic target; formulation must ensure delivery to the site of action. |[5][12] |

The initial data strongly suggests LGD-2226 is a Biopharmaceutics Classification System (BCS) Class II or IV compound (poor solubility). The primary goal of formulation is to overcome this solubility limitation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Formulation & Optimization cluster_3 Phase 4: Characterization & Stability API_Properties Define API Physicochemical Properties (Solubility, pKa, LogP) TQPP Define Target Quality Product Profile (TQPP) API_Properties->TQPP Solvent_Screen Solvent/Excipient Screening TQPP->Solvent_Screen Compatibility API-Excipient Compatibility Studies Solvent_Screen->Compatibility Select candidates Proto_Formulation Prototype Formulation (e.g., Oral Solution, Tablet Blend) Compatibility->Proto_Formulation Optimization Optimization using Design of Experiments (DoE) Proto_Formulation->Optimization Characterization Analytical Characterization (Assay, Purity, Dissolution) Optimization->Characterization Stability Formal Stability Studies (ICH Conditions) Characterization->Stability

Figure 1: High-Level Workflow for Oral Formulation Development.

Part 2: Liquid Formulations for Oral Administration

For pre-clinical studies and early-phase development, liquid formulations offer dosing flexibility and can bypass dissolution rate-limiting absorption issues. The primary strategy for a poorly soluble compound like LGD-2226 is a co-solvent system.[13]

Rationale for Co-Solvent Systems: A co-solvent system utilizes a mixture of water-miscible, non-toxic organic solvents to increase the solubility of a lipophilic drug.[14] Solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol reduce the polarity of the aqueous vehicle, creating a more favorable environment for the drug molecule.[15]

Table 2: Common GRAS (Generally Recognized as Safe) Solvents for Oral Formulations

Solvent / Co-Solvent Key Properties & Role Considerations
Polyethylene Glycol (PEG 300/400) Excellent solubilizing capacity for many poorly soluble drugs. Low toxicity. Can cause osmotic diarrhea at high concentrations. Viscous.
Propylene Glycol (PG) Good solvent, often used as a replacement for glycerin.[16] Miscible with water and ethanol. Can have a slightly bitter taste. Potential for CNS effects in infants at high doses.[16]
Glycerin (Glycerol) Clear, syrupy liquid with a sweet taste. Miscible with water and alcohol.[15] Also acts as a viscosity enhancer and preservative.[17] High viscosity can complicate handling.
Ethanol (Alcohol, USP) Powerful solvent for many organic molecules. Can act as a preservative at >10-12% concentration.[15] Potential for intoxicating effects and taste aversion. Regulatory limits on concentration, especially for pediatric use.
Polysorbate 80 (Tween® 80) Non-ionic surfactant used as a solubilizer and emulsifier. Helps to wet the API and prevent precipitation upon dilution. Used at low concentrations (typically <5%).

| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent with exceptional solubilizing power.[1] | Primarily for research/pre-clinical use due to toxicity concerns. Can enhance skin penetration. |

Protocol 1: Systematic Solvent Screening

Objective: To identify a single solvent or co-solvent blend that can dissolve LGD-2226 to the target concentration and maintain its stability.

Materials:

  • LGD-2226 API

  • Selection of solvents from Table 2

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • HPLC-UV or UPLC-MS for concentration analysis

Methodology:

  • Define Target Concentration: Determine the required concentration for your study (e.g., 1 mg/mL).

  • Equilibrium Solubility Measurement: a. Add an excess amount of LGD-2226 (e.g., 5-10 mg) to a pre-weighed vial. b. Add a fixed volume (e.g., 1 mL) of a single solvent (e.g., PEG 400, Propylene Glycol). c. Tightly cap the vials and mix vigorously on a vortex mixer for 1-2 minutes. d. Place vials on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium. e. After incubation, visually inspect for undissolved solid material. f. Centrifuge the vials to pellet any undissolved API. g. Carefully collect an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC method.

  • Co-Solvent System Evaluation: a. Based on single-solvent results, design binary or ternary co-solvent systems. For example, test various ratios of PEG 400:Water or PEG 400:PG:Water. b. Repeat step 2 with these co-solvent blends.

  • Kinetic Solubility (Precipitation Potential): a. Prepare a concentrated stock solution of LGD-2226 in a strong organic solvent (e.g., DMSO at 10 mg/mL). b. Add a small aliquot of this stock solution to a larger volume of your promising co-solvent system or simulated gastric fluid (SGF) to achieve the final target concentration. c. Monitor the solution for any signs of precipitation over time (e.g., 1, 4, and 24 hours). This test simulates the risk of the drug crashing out of solution upon administration.

  • Selection: Choose the solvent system that achieves the target concentration with the best physical stability and uses the lowest possible concentration of organic solvents.

Figure 2: Decision Tree for Co-Solvent System Selection.
Protocol 2: Example Preparation of a Research-Grade Oral Solution

Disclaimer: This formulation is based on a published vehicle for in vivo research and is intended for pre-clinical use only.[18] It contains DMSO and is not suitable for human use.

Objective: To prepare a 10 mL stock solution of LGD-2226 at a concentration of 2 mg/mL.

Materials:

  • LGD-2226 API (20 mg)

  • DMSO (1.0 mL)

  • PEG 300 (4.0 mL)

  • Tween 80 (0.5 mL)

  • Saline, sterile (4.5 mL)

  • Sterile conical tube (15 mL)

  • Pipettes

Methodology:

  • Weigh 20 mg of LGD-2226 and place it into the 15 mL conical tube.

  • Add 1.0 mL of DMSO to the tube. Vortex thoroughly until the API is completely dissolved. The solution should be clear.

  • Add 4.0 mL of PEG 300 to the solution. Mix thoroughly until the solution is homogeneous.

  • Add 0.5 mL of Tween 80. Mix thoroughly. The Tween 80 acts as a surfactant to aid in keeping the compound in solution when the aqueous component is added.

  • Slowly add 4.5 mL of saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent precipitation of the drug.

  • Once all components are added, vortex for an additional 2-3 minutes to ensure complete homogeneity. The final solution should be clear.

  • Store the final formulation at 4°C, protected from light. Before each use, allow the solution to come to room temperature and vortex briefly.

Part 3: Solid Formulations for Oral Administration

For later-stage development, solid dosage forms like tablets are preferred due to their stability, dosing accuracy, and manufacturing scalability. Direct compression is the most efficient method of tablet manufacturing, but it requires excipients with good flow and compressibility.[19][20]

Role of Excipients in Direct Compression:

  • Diluents/Fillers: Increase the bulk of the tablet to a practical size for compression (e.g., Microcrystalline Cellulose, Mannitol).[19]

  • Binders: Impart cohesive qualities to the powdered material, ensuring the tablet remains intact after compression (e.g., Pregelatinized Starch).[21]

  • Disintegrants: Facilitate the breakup of the tablet into smaller particles upon contact with gastrointestinal fluids, which is essential for drug dissolution (e.g., Sodium Starch Glycolate, Croscarmellose Sodium).[19]

  • Lubricants: Prevent the tablet blend from adhering to the punches and die of the tablet press (e.g., Magnesium Stearate).

  • Glidants: Improve the flow properties of the powder blend to ensure uniform die filling (e.g., Colloidal Silicon Dioxide).[21]

G Tablet Tablet Matrix API LGD-2226 (API) API->Tablet Efficacy Filler Filler (e.g., MCC) Filler->Tablet Bulk Binder Binder (e.g., Starch) Binder->Tablet Hardness Binder->Filler Cohesion Disintegrant Disintegrant (e.g., Croscarmellose) Disintegrant->Tablet Breakup Disintegrant->Filler Wicking Lubricant Lubricant (e.g., Mg Stearate) Lubricant->Tablet Ejection

Figure 3: Functional Interplay of Excipients in a Tablet.
Protocol 3: API-Excipient Compatibility Study

Objective: To assess the potential for physical and chemical interactions between LGD-2226 and selected excipients under accelerated storage conditions. This is a critical step to ensure the stability of the final drug product.[22][23]

Materials:

  • LGD-2226 API

  • Candidate excipients (e.g., Microcrystalline cellulose, Mannitol, Croscarmellose sodium, Magnesium stearate)

  • Glass vials with inert caps

  • Spatulas, weighing paper

  • Stability chamber or oven capable of maintaining 40°C/75% RH and 50°C.

  • HPLC-UV or UPLC-MS for purity analysis.

Methodology:

  • Sample Preparation: a. Prepare binary mixtures of LGD-2226 and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient) by weight. This exaggerates the potential for interaction. b. Prepare a "control" sample of pure LGD-2226 API. c. Transfer approximately 50-100 mg of each mixture and the control into separate, labeled glass vials. d. For a "wet" condition to accelerate degradation, prepare a parallel set of samples and add a small amount of purified water (e.g., 5-10% w/w) to form a paste.[23]

  • Storage Conditions: a. Place one set of vials (control, dry mixes, wet mixes) in a stability chamber at accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., 2 or 4 weeks). b. A second set can be stored at a higher, more stressed temperature (e.g., 50°C) to further accelerate potential reactions. c. Retain a complete set of samples at a control condition (e.g., 5°C, protected from light) as the "Time Zero" reference.

  • Analysis: a. At each time point (e.g., T=0, T=2 weeks, T=4 weeks), retrieve the samples. b. Visually inspect for any physical changes (e.g., color change, clumping, liquefaction). c. Prepare solutions of each sample in a suitable solvent and analyze by a stability-indicating HPLC method. d. Compare the chromatograms of the stressed samples to the T=0 control. Look for:

    • A decrease in the peak area of the LGD-2226 main peak (assay loss).
    • The appearance of new peaks (degradation products).
  • Interpretation and Reporting: a. Summarize the results in a table. An excipient is considered incompatible if it causes significant degradation (>2-5% loss of API) or the appearance of a major new impurity compared to the pure API control under the same conditions. b. Select only those excipients that demonstrate good compatibility for further formulation development.

Table 3: Example Template for Excipient Compatibility Results (4 Weeks at 40°C/75% RH)

Sample Physical Appearance Assay of LGD-2226 (% of Initial) Total Impurities (%) Conclusion
LGD-2226 (Control) No Change 99.8% 0.2% -
LGD-2226 + MCC (1:1) No Change 99.5% 0.5% Compatible
LGD-2226 + Lactose (1:1) Slight yellowing 92.1% 7.9% Incompatible

| LGD-2226 + Mg Stearate (1:1) | No Change | 99.2% | 0.8% | Compatible |

Conclusion

The successful oral formulation of LGD-2226 hinges on a systematic, science-driven approach to overcoming its inherent poor solubility. For early-stage research, the development of a stable co-solvent-based liquid formulation is a practical and efficient strategy, enabling accurate dosing in pre-clinical models. The protocols provided herein for solvent screening and preparation offer a clear path for this purpose. As development progresses towards a solid dosage form, a thorough understanding of excipient functions and the execution of rigorous API-excipient compatibility studies are paramount. By following these foundational principles and protocols, researchers can build quality into their product from the earliest stages, ensuring the development of a stable, safe, and effective oral formulation for LGD-2226.

References

  • Singh, A., Worku, Z. A., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. Advanced Drug Delivery Reviews, 190, 114507. Available at: [Link]

  • G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available at: [Link]

  • Shah, S., Date, A., & Holm, R. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available at: [Link]

  • Cognidox. (2023). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox. Available at: [Link]

  • University of Texas at Austin. PHAR Oral Solutions, Syrups and Elixirs. Course Material. Available at: [Link]

  • IntuitionLabs. (2023). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Available at: [Link]

  • Kesisoglou, F., & Wasan, K. M. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 2189. Available at: [Link]

  • Slideshare. (n.d.). ICH Q8 GUIDELINES OF QUALITY BY DESIGN(PRODUCT DEVELOPEMENT). Available at: [Link]

  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development. Available at: [Link]

  • Hentzschel, C. M. (2012). Co-processed excipients for direct compression of tablets. Ceska a Slovenska Farmacie, 61(5), 215-221. Available at: [Link]

  • Roquette. (n.d.). Specialized direct compression excipients. Available at: [Link]

  • Fuji Chemical Industry Co., Ltd. (n.d.). F-MELT Directly Compressible Excipient System for Fast-Disintegrating Oral Tablets. Available at: [Link]

  • ResearchGate. (n.d.). Commercially available Co-processed Excipients Used in Direct Compression. Available at: [Link]

  • Scribd. (n.d.). Oral Pharmaceutical Solutions Overview. Available at: [Link]

  • Die DGRA. (2006). ICH Q8: Pharmaceutical Development. Regulatory Requirements Directed by the New Note for Guidance. Available at: [Link]

  • Behera, S. et al. (2023). A review on co-processed excipients used in direct compression of tablet dosage form. GSC Biological and Pharmaceutical Sciences, 23(2), 143-152. Available at: [Link]

  • PDB. (n.d.). Structure of the ligand-binding domain (LBD) of human androgen receptor in complex with a selective modulator LGD2226. Acta Crystallographica Section F, F63, 213-217. Available at: [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Available at: [Link]

  • IJHSSM.org. (2023). Oral Liquids Pharmaceutical Dosage Forms. International Journal of Health Science and Medical Research, 2(1). Available at: [Link]

  • Pharmlabs. (n.d.). Pharmaceutical Solutions II: Nonaqueous Solutions. Available at: [Link]

  • HyCON Labs. (2024). Oral Suspensions & Oral Solutions – The Ultimate Guide. Available at: [Link]

  • Miner, J. N., et al. (2007). An Orally Active Selective Androgen Receptor Modulator Is Efficacious on Bone, Muscle, and Sex Function with Reduced Impact on Prostate. Endocrinology, 148(1), 363-373. Available at: [Link]

  • Wikipedia. (n.d.). LGD-2226. Available at: [Link]

  • Zhang, X., & Sui, Z. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(12), 3569-3595. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. Available at: [Link]

  • Kumar, L. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4501-4513. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Integrated Quality Assessment: Drug Product. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of the Selective Androgen Receptor Modulator LGD-2226

Target Audience: Analytical Chemists, Anti-Doping Researchers, and Pharmacokinetic Scientists Matrix: Biological Fluids (Urine/Plasma) Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS) Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Anti-Doping Researchers, and Pharmacokinetic Scientists Matrix: Biological Fluids (Urine/Plasma) Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS)

Mechanistic Rationale & Target Profile

LGD-2226 (6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one) is a highly potent, non-steroidal Selective Androgen Receptor Modulator (SARM)[1]. Originally developed to treat muscle wasting and osteoporosis, it exhibits tissue-selective anabolic effects on muscle and bone while minimizing androgenic impacts on the prostate[]. Due to its performance-enhancing capabilities, LGD-2226 is prohibited by the World Anti-Doping Agency (WADA)[3].

The molecule is uniquely characterized by a 2-quinolinone core and nine fluorine atoms[4]. This dense halogenation not only increases its lipophilicity and target receptor affinity but also dictates its unique thermodynamic behavior during electrospray ionization (ESI) and collision-induced dissociation (CID)[5].

Pathway SARM LGD-2226 (Ligand) AR Androgen Receptor (Cytosol) SARM->AR Binds Complex LGD-2226:AR Complex AR->Complex Activation Nucleus Nuclear Translocation Complex->Nucleus Translocates Effect Anabolic Gene Transcription Nucleus->Effect ARE Binding

Fig 1. LGD-2226 mechanism of action via Androgen Receptor (AR) activation and translocation.

Analytical Causality: Why These Parameters?

To achieve sub-nanogram detection limits (LLOD ~0.05 ng/mL), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[3]. The experimental parameters are not arbitrary; they are governed by the physicochemical properties of LGD-2226.

  • Extraction Chemistry: LGD-2226 contains a weakly basic quinolinone nitrogen. Adjusting the biological matrix to an alkaline state (pH 9.6) ensures this nitrogen remains unprotonated, maximizing its partition coefficient into a non-polar organic solvent[3]. Tert-butyl methyl ether (TBME) is selected over standard hexane or ethyl acetate because its specific dielectric constant efficiently extracts highly fluorinated SARMs while leaving polar endogenous interferents in the aqueous phase[6].

  • Ionization (ESI+): In the acidic mobile phase (0.1% acetic acid), the quinolinone nitrogen is readily protonated, yielding a strong pseudo-molecular precursor ion [M+H]+ at m/z 393.1[5].

  • Fragmentation Physics (CID): When the precursor ion is accelerated into the collision cell, the weakest bonds break first. The primary cleavage occurs at the tertiary amine, resulting in the neutral loss of the bis-(2,2,2-trifluoroethyl)amine moiety (-84 Da). This yields a highly stable, conjugated product ion at m/z 257.1[3]. Applying higher collision energies forces secondary fragmentations: the elimination of water (-18 Da) to form m/z 239.1, and the high-energy homolytic cleavage of a trifluoromethyl radical (-69 Da) to form m/z 188.1[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating a deuterated internal standard (IS) and strictly monitoring the relative abundance ratios of three distinct Multiple Reaction Monitoring (MRM) transitions, the system automatically flags matrix-induced ion suppression and isobaric interferences, preventing false-positive reporting.

Sample Preparation Workflow
  • Aliquot & Spike: Transfer 2.0 mL of urine into a glass centrifuge tube. Spike with 20 µL of Internal Standard (e.g., Bicalutamide-d4, 10 ng/µL)[6].

  • Hydrolysis (Optional but Recommended): Add 750 µL of sodium phosphate buffer (0.2 M, pH 7.0) and 20 µL of β -glucuronidase. Incubate at 50°C for 1 hour to cleave any phase II conjugates[3].

  • Alkalinization: Add 200 mg of a solid buffer mixture ( K2​CO3​ and NaHCO3​ , 2:1, w:w) to drive the pH to 9.6[3].

  • Liquid-Liquid Extraction (LLE): Add 4.0 mL of TBME. Shake mechanically for 15 minutes to partition the analyte[3].

  • Phase Separation: Centrifuge at 620 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of H2​O :Acetonitrile (4:1, v/v)[3].

Workflow S1 1. Urine Sample (Alkalinized to pH 9.6) S2 2. Liquid-Liquid Extraction (TBME Addition) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Solvent Evaporation (N2 Stream at 40°C) S3->S4 S5 5. Reconstitution (H2O:MeCN 4:1) S4->S5 S6 6. UHPLC-MS/MS (ESI+ MRM Analysis) S5->S6

Fig 2. Optimized sample preparation and LC-MS/MS analytical workflow for LGD-2226 detection.

Liquid Chromatography Parameters

A reversed-phase gradient is utilized to focus the analyte at the head of the column before eluting it sharply, minimizing peak broadening.

  • Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent[6].

  • Mobile Phase A: 0.1% Acetic Acid in Ultra-Pure Water[7].

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[7].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 9 µL[6].

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.00 - 1.009010Analyte focusing; polar interferents wash out.
1.00 - 6.0090 1010 90Linear ramp to elute lipophilic LGD-2226.
6.00 - 8.001090Column wash to remove residual lipids.
8.10 - 10.009010Re-equilibration for the next injection.
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

Table 2: MRM Transitions and Collision Energy (CE) Optimization

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Ion Purpose & Structural Logic
LGD-2226 393.1257.1 25Quantifier: Loss of bis-(2,2,2-trifluoroethyl)amine. Highest abundance[3].
LGD-2226 393.1239.1 35Qualifier 1: Subsequent elimination of H2​O (-18 Da)[5].
LGD-2226 393.1188.1 45Qualifier 2: High-energy release of CF3​ radical (-69 Da)[5].

System Suitability Check: The peak area ratio of Qualifier 1 and Qualifier 2 to the Quantifier must remain within ±15% of the ratio established by a neat reference standard. If the variance exceeds this threshold, the result is invalidated due to potential co-eluting matrix interference.

Method Validation & Data Presentation

The described LC-MS/MS methodology demonstrates superior sensitivity and precision compared to traditional GC-MS approaches, primarily because it bypasses the need for complex trimethylsilylation (TMS) derivatization steps[3].

Table 3: Summary of Assay Validation Results in Human Urine

Validation ParameterLC-MS/MS PerformanceGC-MS Performance (Reference)
Lower Limit of Detection (LLOD) 0.05 ng/mL 0.2 ng/mL
Extraction Recovery (at 100 ng/mL) 81%85%
Intraday Precision (CV at 10 ng/mL, n=24) 8.5%8.2%
Interday Precision (CV at 10 ng/mL, n=72) 15.1%12.7%
False-Negative Rate (at 2 ng/mL) 5%N/A

Data synthesized from WADA-compliant validation studies for quinolinone-derived SARMs[3],[6].

References

  • Source: dshs-koeln.de (Recent Advances In Doping Analysis, Manfred-Donike Institute)
  • Source: nih.gov (PubMed Central)
  • Source: nih.gov (PubMed Central)
  • Source: ugent.be (Universiteit Gent Academic Bibliography)
  • Source: wikipedia.

Sources

Method

Application Note: LGD-2226 Administration Guidelines in Ovariectomized (OVX) Rat Models

Introduction and Mechanistic Rationale The osteopenic ovariectomized (OVX) rat is the FDA-mandated preclinical gold standard for evaluating therapeutics targeting postmenopausal osteoporosis and age-related musculoskelet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The osteopenic ovariectomized (OVX) rat is the FDA-mandated preclinical gold standard for evaluating therapeutics targeting postmenopausal osteoporosis and age-related musculoskeletal decline. While traditional hormone replacement therapies rely on estrogenic pathways, Selective Androgen Receptor Modulators (SARMs) like LGD-2226 offer a compelling alternative by driving osteoanabolic and myotrophic activity without stimulating reproductive tissues.

LGD-2226 is a highly potent, orally active, non-steroidal SARM. From a mechanistic standpoint, evaluating LGD-2226 in an OVX model is critical because the compound is non-aromatizable . When administering endogenous androgens (like testosterone) to estrogen-deficient animals, the androgens can be aromatized into estrogens, confounding the data. LGD-2226 bypasses this pathway entirely, proving that targeted Androgen Receptor (AR) agonism alone is sufficient to1.

G LGD LGD-2226 (Oral Admin) AR Androgen Receptor (AR) Binding (Ki = 1.5 nM) LGD->AR Trans Nuclear Translocation & Tissue-Specific Co-activator Recruitment AR->Trans Bone Osteoblasts/Osteocytes: Increased Bone Mineral Density & Cortical Strength Trans->Bone Anabolic Muscle Skeletal Muscle (e.g., Levator Ani): Hypertrophy & Increased Mass Trans->Muscle Anabolic Repro Reproductive Tissues (Uterus): Minimal Trophic Effects Trans->Repro Spared

Fig 1: Tissue-selective AR signaling pathway of LGD-2226 in OVX models.

Pharmacological Profile & Dosing Strategy

LGD-2226 occupies the same binding pocket as dihydrotestosterone (DHT), forming critical hydrogen bonds with GLN711 and ARG752 within the AR ligand-binding domain. To achieve translational relevance, oral administration is prioritized. The table below summarizes the quantitative pharmacological parameters necessary for calculating in vivo dosing regimens.

Table 1: LGD-2226 Pharmacological Parameters

ParameterValue / CharacteristicExperimental Implication
AR Binding Affinity (Ki) 2High potency requires careful vehicle formulation to prevent precipitation at high concentrations.
Functional Potency (EC50) 2Enables low-dose efficacy (1–3 mg/kg) for muscle endpoints.
Primary Route Oral Gavage (PO)High oral bioavailability mimics the intended clinical administration route.
Dosing Range (Rats) 23 mg/kg maintains muscle mass; 10+ mg/kg is typically required for robust cortical bone changes.
Study Duration 2 to 16 Weeks2 weeks for muscle hypertrophy;3.

Experimental Workflow and Self-Validating Protocol

To ensure data integrity, the experimental design must be self-validating. This means incorporating internal controls that prove the surgery was successful and that the drug's mechanism of action is strictly AR-dependent.

Workflow OVX Bilateral Ovariectomy (OVX) Recovery Recovery & Estrogen Depletion (4 Weeks) OVX->Recovery Baseline Baseline DEXA & Randomization Recovery->Baseline Dosing LGD-2226 Oral Gavage (1-10 mg/kg/day) Baseline->Dosing Endpoint Necropsy: Biomechanics, Muscle & Uterine Weights Dosing->Endpoint

Fig 2: Chronological in vivo workflow for LGD-2226 efficacy studies in OVX rats.

Phase I: Surgical Preparation and Baseline Validation
  • Bilateral Ovariectomy: Perform standard dorsal approach bilateral ovariectomy on female Sprague-Dawley rats (typically 5-6 months old to ensure skeletal maturity). Include a Sham-operated control group.

  • Causality of the Washout Period: Do not dose immediately. Allow a 4-week untreated washout period . Why? Bone turnover in rats requires time. A 4-week period ensures complete estrogen depletion and the establishment of baseline osteopenia, mimicking the clinical presentation of a postmenopausal patient.

  • Internal Validation (Vaginal Cytology): At week 3 post-surgery, perform vaginal smears. OVX success is validated by the presence of persistent diestrus (predominance of leukocytes, lack of cornified epithelial cells). Exclude any cycling rats.

Phase II: Formulation and Administration
  • Vehicle Preparation: Dissolve LGD-2226 in a standardized vehicle (e.g., 10% DMSO, 90% PEG-400, or a specialized lipid formulation) to ensure complete dissolution.

  • Dosing Execution: Administer LGD-2226 via oral gavage once daily.

    • Muscle Endpoints: Doses of ~3 mg/kg/day for 14-28 days are sufficient to observe significant hypertrophy in skeletal muscle.

    • Skeletal Endpoints: Doses of 10 mg/kg/day for a minimum of3.

Phase III: Endpoint Validations (Necropsy)
  • Uterine Wet Weight (The Negative Control): Upon sacrifice, immediately excise and weigh the uterus. Causality: In an OVX rat, the uterus severely atrophies due to lack of estrogen. If LGD-2226 possesses off-target estrogenic activity, the uterus will hypertrophy. An atrophied uterus in the LGD-2226 group validates the pure SARM nature of the compound.

  • Muscle Mass (The Positive Control): Excise the levator ani and gastrocnemius muscles. Weigh them to confirm systemic anabolic AR activation.

  • Biomechanical Testing: Extract the femurs, clear them of soft tissue, and store them wrapped in saline-soaked gauze at -20°C until testing. Perform 3-point bending tests to measure ultimate breaking strength, a direct functional correlate to Bone Mineral Density (BMD) improvements.

Expected Outcomes and Data Interpretation

When the protocol is executed correctly, researchers should observe a distinct dissociation between anabolic and reproductive tissue responses.

Table 2: Expected Physiological Responses at 16 Weeks (10 mg/kg/day)

Physiological ParameterSham + VehicleOVX + VehicleOVX + LGD-2226Interpretation / Causality
Femoral BMD (DEXA) High (Baseline)Significantly ReducedRestored to Sham levelsConfirms osteoanabolic efficacy of AR agonism in estrogen deficiency.
Ultimate Breaking Strength HighLowHigh (Exceeds Sham)Demonstrates that LGD-2226 improves cortical bone architecture, not just mineral density.
Skeletal Muscle Weight NormalReducedSignificantly IncreasedConfirms systemic myotrophic SARM activity.
Uterine Wet Weight High (Normal)Severely AtrophiedSeverely AtrophiedValidates that LGD-2226 does not undergo aromatization into estrogenic metabolites.

References

  • Nuclear Receptors and Their Selective Pharmacologic Modulators National Institutes of Health (NIH) URL:[Link]

  • Selective Androgen Receptor Modulators in Women: What Do We Know, and What Is Still Missing National Institutes of Health (NIH) URL:[Link]

  • An Orally Active Selective Androgen Receptor Modulator Is Efficacious On Bone, Muscle, and Sex Function With Reduced Impact On Prostate Endocrinology / Umbrella Labs URL:[Link]

Sources

Application

Application Note: De Novo Synthesis and Validation of LGD-2226 Reference Standards

Executive Summary LGD-2226 (CAS: 328947-93-9) is an investigational, orally active, non-steroidal Selective Androgen Receptor Modulator (SARM) originally developed to address muscle wasting and osteoporosis[1][2]. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

LGD-2226 (CAS: 328947-93-9) is an investigational, orally active, non-steroidal Selective Androgen Receptor Modulator (SARM) originally developed to address muscle wasting and osteoporosis[1][2]. Because it exhibits potent anabolic activity in skeletal muscle and bone with significantly reduced androgenic effects on the prostate, it has become a critical compound of interest in pharmacology and sports medicine[1][3].

For laboratory use—particularly in in vitro receptor profiling and World Anti-Doping Agency (WADA) compliance screening—the availability of ultra-high-purity (>99.0%) reference standards is paramount. This application note details a self-validating, step-by-step chemical synthesis protocol for LGD-2226, explaining the mechanistic causality behind each reagent choice to ensure reproducible, high-yield generation of reference-grade material.

Mechanistic Rationale & Chemical Design

LGD-2226 abandons the traditional steroidal scaffold in favor of a 4-trifluoromethylquinolin-2(1H)-one core[4][5]. As detailed in the foundational structure-activity relationship studies by , this core perfectly mimics the A/B rings of dihydrotestosterone (DHT)[3].

The quinolone carbonyl acts as a critical hydrogen bond acceptor for GLN711 and ARG752 within the Androgen Receptor (AR) ligand-binding domain (LBD)[3]. Meanwhile, the highly lipophilic N,N-bis(2,2,2-trifluoroethyl)amino group at the C6 position occupies the hydrophobic pocket normally filled by the C and D rings of steroidal androgens[3]. Synthesizing this molecule requires overcoming significant steric and electronic hurdles, particularly during the final bis-alkylation step, where the electron-withdrawing nature of the trifluoromethyl groups severely dampens nucleophilicity.

Quantitative Specifications

To establish a baseline for synthesis, the target physicochemical and pharmacological parameters of the LGD-2226 reference standard are summarized below.

Table 1: Physicochemical & Pharmacological Profile of LGD-2226

ParameterSpecification / Value
IUPAC Name 6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one
CAS Number 328947-93-9
Molecular Formula C14H9F9N2O
Molar Mass 392.22 g/mol
AR Binding Affinity ( Ki​ ) ~1.5 nM
Functional Efficacy ( EC50​ ) ~0.2 nM (Agonist)

Synthetic Workflow & Experimental Protocol

The synthesis of LGD-2226 is a four-stage convergent process. The workflow below maps the transformation from basic precursors to the final purified standard.

Synthesis A Aniline + Ethyl 4,4,4-trifluoroacetoacetate (Knorr Condensation) B 4-Trifluoromethylquinolin-2(1H)-one (Core Intermediate) A->B C Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution B->C D 6-Nitro-4-trifluoromethylquinolin-2(1H)-one (Regioselective Product) C->D E Catalytic Hydrogenation (Pd/C, H2) Nitro-to-Amine Reduction D->E F 6-Amino-4-trifluoromethylquinolin-2(1H)-one (Nucleophilic Precursor) E->F G N,N-Bis-alkylation (2,2,2-Trifluoroethyl triflate, DIPEA) F->G H LGD-2226 (Crude Extract) G->H I HPLC Purification & Crystallization (>99.0% Reference Standard) H->I

Chemical synthesis workflow for LGD-2226 reference standards.
Step-by-Step Methodology

Step 1: Synthesis of 4-Trifluoromethylquinolin-2(1H)-one

  • Procedure: Condense aniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., polyphosphoric acid) and heat to 100°C to drive the Knorr-type cyclization[4][5]. Pour the hot mixture over crushed ice to precipitate the product.

  • Causality: The robust quinolinone core establishes the primary hydrogen-bonding scaffold. The CF3​ group at C4 is installed early because attempting to trifluoromethylate the ring later would result in poor regioselectivity and low yields.

  • Self-Validation: Filter and dry the colorless solid. Confirm the presence of the lactam carbonyl via IR spectroscopy (~1650 cm−1 ) and the CF3​ group via 19F -NMR (singlet around -62 ppm).

Step 2: Regioselective Nitration

  • Procedure: Dissolve the intermediate in concentrated H2​SO4​ and cool to 0°C. Slowly add fuming HNO3​ dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature, then quench over ice.

  • Causality: The CF3​ group strongly deactivates the ring. However, the amide nitrogen directs electrophilic aromatic substitution to the para position (C6). Operating at 0°C prevents over-nitration (e.g., di-nitro impurities).

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product (6-nitro-4-trifluoromethylquinolin-2(1H)-one) will appear as a distinct UV-active spot. 1H -NMR will confirm regiochemistry through the disappearance of the C6 proton and characteristic coupling of the C5 and C7 protons.

Step 3: Reduction to 6-Amino-4-trifluoromethylquinolin-2(1H)-one

  • Procedure: Dissolve the nitro intermediate in a methanol/ethyl acetate mixture. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Causality: Catalytic hydrogenation is chosen over harsh chemical reductants (like Fe/HCl) to prevent any unintended hydrolysis of the lactam or defluorination of the CF3​ group.

  • Self-Validation: The reaction is complete when the yellow tint of the nitro compound dissipates. Filter through Celite to remove Pd/C. LC-MS must confirm the mass shift from the nitro to the amine ( [M+H]+ = 229.05).

Step 4: N,N-Bis-alkylation (Critical Step)

  • Procedure: Dissolve the 6-amino intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 4.0 equivalents of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) and 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat to 90°C for 24 hours under argon.

  • Causality: Standard alkyl halides (chlorides/bromides) will fail here. The CF3​ group on the alkylating agent makes the adjacent CH2​ highly electron-deficient, drastically slowing SN​2 displacement. A "super leaving group" like triflate is mandatory. Furthermore, the first alkylation reduces the basicity/nucleophilicity of the amine, making the second alkylation sluggish. Excess reagents and high heat are required. DIPEA is used because it is a non-nucleophilic base; it neutralizes the toxic triflic acid byproduct without competing for the electrophile.

  • Self-Validation: Monitor strictly via LC-MS. The mono-alkylated intermediate ( [M+H]+ = 311.06) will form quickly, but the reaction must be pushed until the bis-alkylated product ( [M+H]+ = 393.06) is the dominant peak.

Analytical Validation System

To qualify as a laboratory reference standard, the crude LGD-2226 must undergo flash column chromatography (Silica gel, Hexane/EtOAc gradient) followed by recrystallization from Ethanol/Water to remove any trace mono-alkylated impurities. The final lot must pass the rigorous analytical criteria outlined below, essential for mass spectrometry doping control standards as defined by .

Table 2: Quality Control & Validation Specifications

Analytical MethodTarget ParameterAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
HPLC-UV (254 nm) Chromatographic Purity 99.0% (Area %), no single impurity > 0.5%
HRMS (ESI-TOF) Isotopic Mass Identity m/z [M+H]+ calculated: 393.0644; Found: ± 5 ppm
1H -NMR (400 MHz) Structural IntegrityConforms to structure; strict absence of mono-alkylated -NH signal
GC-FID Residual SolventsConforms to ICH Q3C guidelines (e.g., NMP 530 ppm)

Pharmacological Context & AR Signaling

Once synthesized and validated, the LGD-2226 standard is utilized in in vitro assays to map tissue-selective AR modulation. Pharmacological profiling demonstrates its high tissue selectivity, promoting anabolism in the levator ani muscle while sparing the prostate ()[6][7]. The diagram below illustrates the self-validating cellular workflow initiated by the synthesized ligand.

ARPathway LGD LGD-2226 (High-Affinity Ligand) AR_Bind LGD-2226 Binds AR LBD (HSP Dissociation) LGD->AR_Bind AR_Cyto Cytosolic AR-HSP Complex (Inactive State) AR_Cyto->AR_Bind AR_Trans Nuclear Translocation & Receptor Dimerization AR_Bind->AR_Trans ARE Binding to Androgen Response Elements (Target DNA Sequence) AR_Trans->ARE CoReg Recruitment of Tissue-Specific Co-activators ARE->CoReg Transcription Selective Gene Transcription (Anabolic Effects in Muscle/Bone) CoReg->Transcription

Mechanism of action for LGD-2226 modulating the androgen receptor pathway.

References

  • van Oeveren, A., Motamedi, M., Mani, N. S., Marschke, K. B., López, F. J., Schrader, W. T., Negro-Vilar, A., & Zhi, L. (2006). "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator." Journal of Medicinal Chemistry, 49(21), 6143–6146.[Link]

  • Miner, J. N., Chang, W., Chapman, M. S., Finn, P. D., Hong, M. H., López, F. J., Marschke, K. B., Murphy, B. J., ... & Negro-Vilar, A. (2007). "An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate." Endocrinology, 148(1), 363–373.[Link]

  • Thevis, M., Kohler, M., Schlörer, N., Kamber, M., Kühn, A., Linscheid, M. W., & Schänzer, W. (2008). "Mass spectrometry of selective androgen receptor modulators." Rapid Communications in Mass Spectrometry, 22(8), 1193–1202.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11560224, LGD-2226." PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Baseline Noise in LGD-2226 Chromatographic Analysis

Welcome to the Advanced Troubleshooting Guide for LGD-2226 chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming analytical hurdles associated with highly lipophilic, fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for LGD-2226 chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming analytical hurdles associated with highly lipophilic, fluorinated selective androgen receptor modulators (SARMs). LGD-2226 is a 2-quinolinone-derived SARM[1]. Whether you are quantifying LGD-2226 in biological matrices via LC-MS/MS (monitoring the[M+H]+ m/z 492 to 241/229 transitions)[1][2] or conducting purity assays via HPLC-UV, a stable baseline is the foundational requirement for reliable integration, trace-level sensitivity, and reproducible quantification.

This guide is designed to move beyond simple symptom-checking. We will explore the mechanical and chemical causality behind baseline anomalies and provide self-validating protocols to ensure your system is operating at peak performance.

Part 1: Diagnostic Workflow

Before adjusting method parameters, it is critical to classify the nature of the baseline noise. The diagnostic logic tree below outlines the primary isolation steps for LGD-2226 baseline troubleshooting.

BaselineTroubleshooting A Observe Baseline Noise in LGD-2226 Analysis B Characterize Noise Profile A->B C Periodic / Sinusoidal (Pulsating) B->C D Random / Spiking (High Frequency) B->D E Drifting / Elevated (Low Frequency) B->E F Check Pump Valves & Increase Mixer Volume C->F G Degas Solvents & Add Backpressure D->G H Balance UV Modifiers & Divert Matrix to Waste E->H

Diagnostic workflow for isolating baseline noise root causes in LGD-2226 chromatography.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During gradient elution of LGD-2226 using TFA as a modifier, my UV baseline wanders and exhibits sinusoidal noise. What is the mechanistic cause, and how do I fix it? A1: The causality here is driven by the interaction between pump mechanics and mobile phase optics. Trifluoroacetic acid (TFA) has significant UV absorbance at low wavelengths (e.g., 210-214 nm). During a gradient, the changing concentration of the organic solvent alters the UV cutoff and the molar absorptivity of the mobile phase, causing baseline drift[3]. Furthermore, sinusoidal noise is a classic symptom of inadequate mobile phase mixing[4]. When the pump's proportioning valve blends aqueous and organic phases, micro-fluctuations in TFA concentration reach the flow cell as "plugs" of varying absorbance.

  • Self-Validating Solution: First, balance the absorbance by adding 0.1% TFA to the aqueous phase and a slightly reduced amount (e.g., 0.085% TFA) to the organic phase (acetonitrile) to match their UV absorbances at your detection wavelength[5]. Second, install a larger static mixer (e.g., 100 µL to 350 µL) to dampen the concentration ripples before they reach the detector[4]. Verify the fix by running a blank gradient; the sinusoidal wave should flatten completely.

Q2: I am analyzing LGD-2226 in biological matrices via LC-MS/MS, but the background chemical noise in the low mass MRM transitions (m/z 241 and 229) is severely impacting my signal-to-noise (S/N) ratio. How can I reduce this? A2: LGD-2226 undergoes collision-induced dissociation (CID) to yield major product ions at m/z 241 and 229[1]. Because these are relatively low-mass fragments, they are highly susceptible to chemical background noise originating from solvent impurities, solvent clusters, and co-eluting matrix components[6][7].

  • Self-Validating Solution: Strictly use LC-MS grade solvents, as lower-grade solvents contain trace polymers that form adducts in the ESI source[6]. Because LGD-2226 is highly lipophilic, it elutes later in reversed-phase chromatography. Program a divert valve to direct the first 1-2 minutes of the LC effluent (containing polar matrix salts and endogenous compounds) to waste, preventing source contamination[7]. Finally, slightly increase the cone gas flow rate to help sweep away neutral solvent clusters before they enter the mass analyzer[6].

Q3: My HPLC-UV baseline shows high-frequency, random noise (spiking) that worsens over the course of the day. What is the root cause? A3: High-frequency, random spiking is typically caused by air bubbles outgassing in the detector flow cell[4][8]. When the mobile phase enters the flow cell, the sudden pressure drop allows dissolved gases to form micro-bubbles, which scatter the UV light and create sharp spikes on the chromatogram.

  • Self-Validating Solution: Ensure your inline vacuum degasser is fully functional. To physically prevent outgassing, install a narrow-bore PEEK tubing restrictor or a dedicated backpressure regulator (e.g., 40-50 psi) at the outlet of the UV detector[5][9]. This maintains enough pressure inside the flow cell to keep gases completely in solution.

Part 3: Quantitative Data & Troubleshooting Matrix

Use the following matrix to quickly correlate your visual baseline data with the appropriate mechanical or chemical intervention.

ObservationPrimary Root CauseMechanistic ExplanationCorrective Action
Sinusoidal baseline cycling Inadequate mixing of mobile phasesPump proportioning valves create micro-gradients of UV-absorbing additives (e.g., TFA)[4].Install a larger static mixer; ensure pump check valves are clean[4][5].
Sharp, random spikes (UV) Outgassing in the flow cellSudden pressure drop as eluent enters the flow cell causes dissolved gases to form micro-bubbles[4].Apply backpressure restrictor post-detector; service inline degasser[9].
Elevated LC-MS/MS background Solvent impurities or matrix effectTrace polymers/salts in low-grade solvents ionize in the ESI source, elevating the baseline for low-mass MRM transitions[6].Switch to LC-MS grade solvents; utilize a divert valve to discard matrix[7].
Continuous baseline drift Unbalanced mobile phase absorbanceThe UV absorbance of the mobile phase changes dynamically as the organic fraction increases during the gradient[5].Match the absorbance of aqueous and organic phases (e.g., 0.1% TFA in H2O, 0.085% in ACN)[5].

Part 4: Validated Experimental Protocols

Protocol 1: System Passivation and Flow Cell Cleaning (HPLC-UV)

Objective: Eliminate ghost peaks and baseline wandering caused by flow cell contamination and column bleed during the analysis of highly lipophilic compounds like LGD-2226.

  • Column Removal: Disconnect the analytical column to prevent precipitating trapped LGD-2226 residues into the detector[3]. Replace the column with a zero-dead-volume union.

  • Aqueous Flush: Flush the entire system (pump, autosampler, and flow cell) with HPLC-grade water at 1.0 mL/min for 30 minutes to dissolve accumulated buffer salts[8].

  • Organic Wash: Transition to 100% isopropanol (IPA) for 30 minutes. IPA's high viscosity and distinct polarity effectively clear out lipophilic contaminants and clean the pump check valves[3].

  • Flow Cell Specifics: If baseline noise persists, reverse the flow direction through the UV flow cell (connect pump output to the detector exit) and flush with methanol to dislodge trapped particulates or stubborn air bubbles[3].

  • Validation: Reconnect the column, equilibrate with the LGD-2226 starting mobile phase, and run a blank injection. A successful cleaning will result in a baseline drift of < 1 mAU/hr.

Protocol 2: Mobile Phase Optimization for LGD-2226 LC-MS/MS

Objective: Minimize chemical background noise in the low-mass MRM transitions (m/z 492 → 241/229) for LGD-2226 trace analysis[1].

  • Solvent Selection: Discard any standard HPLC-grade solvents. Prepare mobile phases using strictly LC-MS grade water and acetonitrile to eliminate trace plasticizers and polymers that cause high ESI background[6].

  • Additive Control: Use highly pure, volatile additives (e.g., 0.1% Formic Acid). Avoid trifluoroacetic acid (TFA) in LC-MS/MS if possible, as it causes severe ion suppression and contaminates the MS source, leading to long-term baseline elevation[4].

  • Divert Valve Programming: Because LGD-2226 is a hydrophobic molecule, it elutes later in the gradient. Program the MS divert valve to direct the flow to waste from 0.0 to 2.0 minutes. This prevents polar endogenous matrix components from entering the ESI source, significantly reducing matrix-induced baseline noise[7][10].

  • Validation: Monitor the MRM transition m/z 492 → 241. A successfully optimized system will yield a flat baseline with a signal-to-noise (S/N) ratio improvement of at least 3-fold compared to unoptimized conditions.

Part 5: References

1.[8] Eliminating Baseline Problems - Agilent. Agilent Technologies. 8 2.[5] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. 5 3.[4] HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. 4 4.[3] What Causes Baseline Noise in HPLC, and How to Control It? Pharma Growth Hub (YouTube). 3 5.[9] HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. 9 6.[1] Screening for quinolinone-derived selective androgen receptor modulators using GC-MS and LC-MS/MS. DSHS Koeln. 1 7.[2] Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. Journal of Medicinal Chemistry - ACS Publications. 2 8.[10] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. 10 9.[6] Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Waters Corporation. 6 10.[7] Background noise in UPLC-MS/MS experience? USP Nitrosamines Exchange.7

Sources

Reference Data & Comparative Studies

Validation

LGD-2226 Cross-Reactivity and Specificity in Standard SARM Assays: A Comparative Guide

Selective Androgen Receptor Modulators (SARMs) represent a critical frontier in the treatment of muscle-wasting disorders, osteoporosis, and cachexia. Unlike traditional anabolic-androgenic steroids (AAS), SARMs are engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Selective Androgen Receptor Modulators (SARMs) represent a critical frontier in the treatment of muscle-wasting disorders, osteoporosis, and cachexia. Unlike traditional anabolic-androgenic steroids (AAS), SARMs are engineered to dissociate anabolic efficacy in skeletal muscle and bone from androgenic side effects in the prostate and sebaceous glands.

Among the diverse chemical scaffolds developed, LGD-2226 —a bicyclic quinolinone derivative (6-[bis-(2,2,2-trifluoroethyl)amino]-4-trifluoromethyl-1H-quinolin-2-one)—stands out for its unique structural profile and high tissue selectivity[1]. This guide provides an objective, data-driven analysis of LGD-2226’s performance in standard pharmacological assays, comparing its specificity and cross-reactivity against other prominent SARMs like LGD-4033 and Enobosarm.

Structural & Mechanistic Profile

The core principle of SARM technology relies on ligand-induced conformational changes in the Androgen Receptor (AR) ligand-binding domain (LBD). When LGD-2226 binds to the AR, the trifluoroethyl groups of the compound occupy the same steric space as the C and D rings of native steroidal androgens[2]. However, the quinolinone scaffold alters the surface topology of the AR, leading to a unique pattern of protein-protein interactions and selective co-activator recruitment[3].

This altered recruitment is the causal mechanism behind tissue selectivity: the AR-LGD-2226 complex efficiently recruits co-activators required for transcription in skeletal muscle, but fails to recruit the specific co-activators necessary for robust transcription in prostatic tissue[3].

AR_Signaling LGD2226 LGD-2226 (Ligand) AR_Cytosol Cytosolic AR (Inactive) LGD2226->AR_Cytosol Binds (Ki 1.5 nM) AR_Ligand AR-LGD-2226 Complex (Conformational Shift) AR_Cytosol->AR_Ligand Nucleus Nuclear Translocation & Dimerization AR_Ligand->Nucleus ARE Androgen Response Elements (DNA Binding) Nucleus->ARE Transcription Tissue-Specific Gene Transcription ARE->Transcription Co-activator Recruitment

Mechanism of LGD-2226 binding to AR and inducing tissue-specific transcription.

In Vitro Assay Performance: Affinity & Cross-Reactivity

For a SARM to be viable, it must demonstrate high binding affinity for the AR while exhibiting negligible cross-reactivity with other nuclear steroid receptors. Cross-reactivity is a primary cause of off-target adverse events; for example, Glucocorticoid Receptor (GR) agonism can induce immunosuppression, while Estrogen Receptor (ER) agonism can lead to gynecomastia.

In competitive radioligand binding assays, LGD-2226 demonstrates an exceptional specificity profile. It binds to the human AR with a Ki​ of 1.5 nM and an EC50​ of 0.2 nM[2]. Crucially, it exhibits >1000-fold selectivity over the GR, Progesterone Receptor (PR), Mineralocorticoid Receptor (MR), and ER[4].

Table 1: Receptor Binding Affinity & Cross-Reactivity Profile
Receptor TargetNative LigandLGD-2226 Affinity ( Ki​ )Cross-Reactivity Potential
Androgen (AR) DHT / Testosterone~1.5 nMPrimary Target (High Affinity)
Glucocorticoid (GR) Cortisol>10,000 nMNegligible (>1000x selectivity)
Progesterone (PR) Progesterone>10,000 nMNegligible (>1000x selectivity)
Mineralocorticoid (MR) Aldosterone>10,000 nMNegligible (>1000x selectivity)
Estrogen (ER α / β ) Estradiol>10,000 nMNegligible (>1000x selectivity)

Data synthesized from preclinical in vitro screening models[4],[5].

In Vivo Tissue Specificity: The Hershberger Assay

The gold standard for evaluating the anabolic-to-androgenic ratio of a SARM is the Hershberger Assay , conducted in orchidectomized (ORX) male rats.

The Causality of the Model: Orchidectomy removes endogenous testosterone production. This is a critical step; without it, endogenous androgens would compete with the SARM for AR binding, masking the exogenous compound's true efficacy and skewing the data. By establishing a zero-androgen baseline, scientists can measure the isolated impact of the SARM on the levator ani muscle (anabolic marker) versus the ventral prostate (androgenic marker).

In this model, LGD-2226 demonstrates profound tissue selectivity. An oral dose of approximately 3 mg/kg/day is sufficient to maintain the levator ani muscle weight at eugonadal (intact) levels[2]. In stark contrast, a massive dose of ~100 mg/kg/day is required to maintain prostate weight at intact levels[2]. This yields a highly favorable selectivity index compared to native testosterone.

Hershberger Acclimation 1. Orchidectomy (Baseline) Dosing 2. Oral Dosing (14 Days) Acclimation->Dosing Necropsy 3. Tissue Isolation Dosing->Necropsy Analysis 4. Weigh Levator Ani & Prostate Necropsy->Analysis Efficacy 5. Selectivity Index Analysis->Efficacy

Standardized Hershberger assay workflow for evaluating in vivo SARM selectivity.

Comparative Analysis: LGD-2226 vs. Alternative SARMs

When evaluating LGD-2226 for drug development, it must be benchmarked against other well-characterized SARMs, notably LGD-4033 (Ligandrol) and Enobosarm (Ostarine) .

While LGD-2226 utilizes a bicyclic quinolinone core, LGD-4033 is built on a pyrrolidinyl-benzonitrile structure[6], and Enobosarm utilizes an arylpropionamide scaffold[7].

Table 2: Objective Comparison of Prominent SARMs
MetricLGD-2226LGD-4033 (Ligandrol)Enobosarm (Ostarine)
Chemical Scaffold Bicyclic QuinolinonePyrrolidinyl-benzonitrileArylpropionamide
AR Affinity ( Ki​ ) ~1.5 nM[2]~1.0 nM~3.8 nM[7]
In Vivo Potency Moderate/HighVery HighModerate
Clinical Status Preclinical / InvestigationalPhase 2 (Hip Fracture)[6]Discontinued / Investigational
Primary Advantage Exceptional tissue selectivity index; strong bone biomechanics[3].Highest clinical potency for lean mass generation at low doses (1-2 mg)[6].Most extensive human safety data; well-tolerated[7].

Scientific Insight: While LGD-4033 is significantly more potent on a milligram-for-milligram basis in human trials (requiring only 1-2 mg/day to yield substantial lean mass increases)[6], LGD-2226's distinct quinolinone structure offers a wider therapeutic window regarding prostate hypertrophy in preclinical models, making it a highly valuable tool compound for understanding AR conformational dynamics[5].

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness in SARM evaluation, the following self-validating protocols must be strictly adhered to.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Purpose: To determine the binding affinity ( Ki​ ) of LGD-2226 to the human AR.

  • Receptor Preparation: Isolate cytosolic fractions from a stable cell line overexpressing the human AR (e.g., MDA-MB-453 cells).

  • Radioligand Selection: Utilize [3H] -mibolerone as the radiotracer. Causality: Mibolerone is utilized instead of native testosterone because it is highly resistant to metabolic degradation during the incubation period, ensuring the measured displacement is a true reflection of affinity rather than an artifact of radioligand breakdown.

  • Incubation: Incubate the AR lysate with a constant concentration of [3H] -mibolerone (1 nM) and increasing concentrations of LGD-2226 ( 10−11 to 10−5 M) for 18 hours at 4°C to reach equilibrium.

  • Self-Validating Control: Include a non-specific binding (NSB) control well containing a 1000-fold excess of unlabeled DHT. This isolates the specific AR binding from background noise, confirming that the displacement observed is exclusively receptor-mediated.

  • Separation & Detection: Separate bound from free radioligand using dextran-coated charcoal. Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: The Hershberger Assay (In Vivo)

Purpose: To quantify the tissue-specific anabolic vs. androgenic effects.

  • Subject Preparation: Utilize immature male Sprague-Dawley rats (approx. 40-50 days old). Perform bilateral orchidectomy (ORX) under isoflurane anesthesia.

  • Acclimation (Baseline Establishment): Allow 7-14 days post-surgery for endogenous androgens to clear and androgen-dependent tissues to regress to a baseline state.

  • Dosing Regimen: Administer LGD-2226 via daily oral gavage (suspended in a vehicle such as PEG400/Tween 80) for 14 consecutive days. Include a vehicle-only negative control group and a Testosterone Propionate (TP) positive control group.

  • Necropsy & Isolation: On day 15, euthanize the subjects. Carefully dissect and isolate the levator ani muscle, ventral prostate, and seminal vesicles.

  • Quantification: Weigh the tissues immediately to prevent desiccation. Calculate the Selectivity Index by comparing the ED50​ required for levator ani restoration versus the ED50​ required for prostate restoration.

References

  • LGD-2226 - Wikipedia. Wikipedia. Available at: [Link]

  • LGD-4033 - Wikipedia. Wikipedia. Available at:[Link]

  • FIG. 1. LGD2226, a selective AR agonist - ResearchGate. ResearchGate. Available at:[Link]

  • An Orally Active Selective Androgen Receptor Modulator Is Efficacious on Bone, Muscle, and Sex Function with Reduced Impact on Prostate. UMBRELLA Labs. Available at: [Link]

  • Enobosarm - Wikipedia. Wikipedia. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to the Tissue Selectivity of LGD-2226 Versus Steroidal Androgens

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for anabolic agents with an improved safety profile has led to the development of Selective Androgen Receptor Modulators (SARMs). These c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for anabolic agents with an improved safety profile has led to the development of Selective Androgen Receptor Modulators (SARMs). These compounds aim to dissociate the desirable anabolic effects on muscle and bone from the undesirable androgenic effects on tissues such as the prostate. This guide provides an in-depth technical comparison of the tissue selectivity of the non-steroidal SARM, LGD-2226, against traditional steroidal androgens like testosterone, dihydrotestosterone (DHT), and fluoxymesterone. We will delve into the molecular mechanisms that underpin this selectivity, present supporting preclinical data, and provide detailed protocols for the key assays used to characterize these compounds.

Introduction: The Paradigm of Tissue Selectivity

Androgens, such as testosterone, are crucial for the development and maintenance of male secondary sexual characteristics and have significant anabolic effects on muscle and bone. However, their therapeutic use is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects, including prostate growth, and potential virilization in women.[1] The concept of a Selective Androgen Receptor Modulator (SARM) was born out of the need to develop compounds that could provide the therapeutic benefits of androgens on muscle and bone while minimizing their adverse effects on other tissues.[2][3]

LGD-2226 is a non-steroidal, orally active SARM that has demonstrated a promising tissue-selective profile in preclinical studies.[1][2] Unlike steroidal androgens, LGD-2226 is not a substrate for enzymes like 5α-reductase, which converts testosterone to the more potent androgen DHT in tissues like the prostate. This inherent difference in metabolism is a key contributor to its improved safety profile.

Molecular Mechanism of LGD-2226 Tissue Selectivity

The tissue-selective effects of LGD-2226 are rooted in its unique interaction with the Androgen Receptor (AR). Upon binding, LGD-2226 induces a distinct conformational change in the AR's ligand-binding domain.[1] This altered conformation leads to a unique pattern of protein-protein interactions, specifically with co-activator and co-repressor proteins, compared to the interactions prompted by steroidal androgens.[1] This differential recruitment of co-regulators is a cornerstone of its tissue-specific gene regulation, leading to a more favorable anabolic-to-androgenic ratio.

cluster_0 Steroidal Androgen (e.g., Testosterone) cluster_1 Non-steroidal SARM (LGD-2226) Testosterone Testosterone AR_Steroid Androgen Receptor Testosterone->AR_Steroid Binds Coactivators_Steroid Broad Co-activator Recruitment AR_Steroid->Coactivators_Steroid Recruits Androgenic_Effects Prostate Growth, Sebum Production Coactivators_Steroid->Androgenic_Effects Leads to Anabolic_Effects_Steroid Muscle & Bone Growth Coactivators_Steroid->Anabolic_Effects_Steroid Leads to LGD-2226 LGD-2226 AR_SARM Androgen Receptor LGD-2226->AR_SARM Binds Coactivators_SARM Tissue-Specific Co-regulator Recruitment AR_SARM->Coactivators_SARM Recruits Reduced_Androgenic Minimal Prostate Impact Coactivators_SARM->Reduced_Androgenic Preferentially Leads to Anabolic_Effects_SARM Muscle & Bone Growth Coactivators_SARM->Anabolic_Effects_SARM Strongly Leads to

Figure 1: Signaling pathway comparison.

Comparative Analysis: LGD-2226 vs. Steroidal Androgens

Preclinical data from rodent models, particularly the Hershberger assay in orchidectomized (castrated) rats, provides a quantitative framework for comparing the tissue selectivity of LGD-2226 with steroidal androgens.

Anabolic Activity in Muscle (Levator Ani)

The levator ani muscle is a highly androgen-responsive muscle, and its weight is a key indicator of anabolic activity in the Hershberger assay.

CompoundDose (mg/kg/day)Levator Ani Weight (% of Intact Control)
LGD-2226 1~50%
3~100%
10>100%
30>100%
100>100%
Testosterone 1~75%
3~100%
10>100%
30>100%
100>100%

Data adapted from Miner et al., 2007.[4]

Both LGD-2226 and testosterone demonstrate potent, dose-dependent anabolic effects on the levator ani muscle, with both compounds achieving and surpassing the muscle mass of intact controls at higher doses.[4]

Androgenic Activity in the Prostate

The weight of the ventral prostate is a primary measure of androgenic activity and a key concern with traditional androgen therapy.

CompoundDose (mg/kg/day)Ventral Prostate Weight (% of Intact Control)
LGD-2226 1<25%
3<25%
10~25%
30~50%
100~100%
Testosterone 1~50%
3~100%
10>150%
30>200%
100>200%

Data adapted from Miner et al., 2007.[4]

Here, the tissue selectivity of LGD-2226 becomes evident. At doses that produce a comparable or greater anabolic effect on muscle (e.g., 3-10 mg/kg/day), LGD-2226 has a significantly lower impact on prostate weight compared to testosterone.[4] Testosterone, at these same doses, leads to prostate growth that meets or significantly exceeds that of intact controls.[4]

Effects on Bone Mineral Density

Androgens play a crucial role in maintaining bone health. Preclinical studies have shown that LGD-2226 has beneficial effects on bone mineral density (BMD). In long-term studies in orchidectomized rats, LGD-2226 not only prevented bone loss but also increased bone mineral density and biomechanical strength.[1] In comparative studies, LGD-2226 was shown to be efficacious in maintaining bone mass at doses much lower than the orally active steroidal androgen, fluoxymesterone.[5]

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize and compare the tissue selectivity of compounds like LGD-2226 and steroidal androgens.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Prepare_Receptor Prepare AR-containing prostate cytosol Incubate Incubate AR, radioligand, and test compound Prepare_Receptor->Incubate Prepare_Ligand Prepare radiolabeled androgen (e.g., [3H]-DHT) Prepare_Ligand->Incubate Prepare_Compound Prepare serial dilutions of test compound (LGD-2226 or steroid) Prepare_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze

Figure 2: AR competitive binding assay workflow.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from the ventral prostates of castrated male rats.

  • Radioligand Preparation: Prepare a solution of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), at a concentration near its Kd.

  • Test Compound Preparation: Prepare serial dilutions of the test compound (LGD-2226 or steroidal androgen) and a non-labeled reference androgen (for determining non-specific binding).

  • Incubation: In a multi-well plate, incubate the receptor preparation with the radioligand and varying concentrations of the test compound or reference androgen.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and then determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or PC-3) and co-transfect with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (LGD-2226 or steroidal androgen). Include a vehicle control and a positive control (e.g., DHT).

  • Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Hershberger Bioassay (OECD 441 Guideline)

This in vivo assay in castrated male rats is the gold standard for assessing the anabolic and androgenic activity of a compound.

Step-by-Step Methodology:

  • Animal Model: Use surgically castrated prepubertal male rats.

  • Dosing: Administer the test compound (LGD-2226 or steroidal androgen) daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-sensitive tissues:

    • Anabolic: Levator ani muscle

    • Androgenic: Ventral prostate, seminal vesicles, and glans penis.

  • Data Analysis: Compare the weights of the target tissues in the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated to determine the tissue selectivity of the compound.

Conclusion

The preclinical data strongly support the classification of LGD-2226 as a selective androgen receptor modulator with a distinct tissue-selective profile compared to traditional steroidal androgens. Its potent anabolic effects on muscle and bone, coupled with a significantly reduced impact on the prostate, highlight its therapeutic potential for conditions such as muscle wasting and osteoporosis. The molecular basis for this selectivity lies in its unique interaction with the androgen receptor, leading to differential co-regulator recruitment and tissue-specific gene expression. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of LGD-2226 and other novel SARMs.

References

  • Miner, J. N., Chang, W., Chapman, M. S., Finn, P. D., Hong, M. H., Lopez, F. J., ... & Negro-Vilar, A. (2007).
  • LGD-2226 | Web shops are selling yet another new type of SARM - Ergo-Log.com. (2020, December 29). Retrieved from [Link]

  • An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate. (2007, January 15). PubMed. Retrieved from [Link]

  • Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer. (n.d.). PMC. Retrieved from [Link]

  • LGD-2226 - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Androgen Receptor Modulators (SARMs): A Mini-Review. (2018, January 23). Lupine Publishers. Retrieved from [Link]

  • Mammalian Two-Hybrid Assay Kit. (n.d.). Agilent. Retrieved from [Link]

  • Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone. (n.d.). PMC. Retrieved from [Link]

  • The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions. (2003). Methods in Molecular Medicine, 85, 175–183.
  • Mammalian Matchmaker™ Two-Hybrid Assay Kit User Manual. (2005, October 25). Clontech.
  • Mammalian Two-Hybrid (M2H) Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. Retrieved from [Link]

  • Effect of Testosterone Treatment on Bone Microarchitecture and Bone Mineral Density in Men: A 2-Year RCT. (2021, March 8). The Journal of Clinical Endocrinology & Metabolism.
  • Nuclear receptor interaction protein, a coactivator of androgen receptors (AR), is regulated by AR and Sp1 to feed forward and activate its own gene expression through AR protein stability. (2008, January 1). Nucleic Acids Research.
  • Ligand moves LGD-2226 towards human studies. (2000, March 23). BioWorld. Retrieved from [Link]

  • Identification and Functional Characterization of a Novel Androgen Receptor Coregulator, EAP1. (2021, November 15). Journal of the Endocrine Society.
  • Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues and Sebaceous Glands. (n.d.). PMC. Retrieved from [Link]

  • Comparison of the growth-promoting effects of testosterone and 7-alpha-methyl-19-nor-testosterone (MENT) on the prostate and levator ani muscle of LPB-tag transgenic mice. (2006, March 1). PubMed. Retrieved from [Link]

  • Androgen receptor co-regulation in prostate cancer. (n.d.). PMC. Retrieved from [Link]

  • Testosterone Replacement and Bone Mineral Density in Male Pituitary Tumor Patients. (2014, March 14). Endocrinology and Metabolism.
  • Identification of druggable targets from the interactome of the Androgen Receptor and Serum Response Factor pathways in prost
  • Association between Serum Total Testosterone Level and Bone Mineral Density in Middle-Aged Postmenopausal Women. (n.d.). PMC. Retrieved from [Link]

  • Identification of druggable targets from the interactome of the Androgen Receptor and Serum Response Factor pathways in prostate cancer. (2024, December 13). PLOS One.
  • Gonadal steroid–dependent effects on bone turnover and bone mineral density in men. (2015, August 14).
  • Androgen deprivation therapy causes selective loss of levator ani and leg muscle volumes. (2018, November 21). Endocrine Abstracts. Retrieved from [Link]

  • Changes in bone and mineral homeostasis after short-term androgen deprivation therapy with or without androgen receptor signalli. (n.d.). Lirias. Retrieved from [Link]

Sources

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